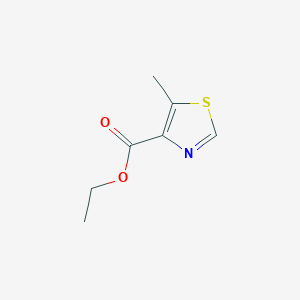

Ethyl 5-methylthiazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-methylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its significant biological activities and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-methylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target compound . Another method involves the use of ethyl 2-chloroacetoacetate, thiourea, and sodium carbonate in ethyl acetate solution, followed by heating and pH adjustment to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as distillation to remove solvents, filtration, and drying under vacuum .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 5-methylthiazole-4-carboxylate is primarily recognized for its role in pharmaceutical development, particularly in the synthesis of antimicrobial agents. Its unique thiazole structure allows for modifications that enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit substantial antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . A study demonstrated that certain derivatives showed strong bactericidal activity, particularly against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against multiple cancer cell lines, including glioblastoma and melanoma. For instance, a study reported that derivatives showed broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines, indicating promising therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its thiazole ring structure contributes to its effectiveness as a fungicide and herbicide while minimizing harm to beneficial organisms.

Case Study: Agrochemical Development

Research has shown that compounds with the thiazole moiety can be optimized for specific pest targeting. This optimization enhances the efficacy of agrochemicals while reducing environmental impact .

Material Science

The compound's properties are leveraged in material science for creating specialty polymers and coatings. Its unique chemical structure improves durability and resistance to environmental factors.

Application in Coatings

This compound is used in developing coatings that provide enhanced protection against wear and degradation, making it valuable in industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a building block for synthesizing various substituted derivatives. These derivatives are crucial for developing ratiometric fluorescent probes used in detecting specific analytes in biological systems.

Fluorescent Probes Development

Derivatives of this compound are employed to create fluorescent probes for detecting biothiols such as cysteine and homocysteine within living cells . This application highlights the compound's versatility in biochemical research.

Case Studies and Research Findings

Recent studies have underscored the potential of this compound across various biological contexts:

- Antimicrobial Efficacy : Derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Studies : In vitro assays indicated that certain thiazole derivatives had IC50 values comparable to established chemotherapeutics like cisplatin, suggesting promising anticancer properties.

- Oxidative Stress Mitigation : Preliminary findings suggest potential roles in reducing oxidative stress markers; however, further investigation is warranted to confirm these effects .

Mecanismo De Acción

The mechanism of action of ethyl 5-methylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate the activity of enzymes and receptors in biological systems, leading to various physiological effects .

Comparación Con Compuestos Similares

Ethyl 5-methylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-amino-4-methylthiazole-5-carboxylate: This compound is used as a building block in organic synthesis and exhibits significant biological activities.

2-Aminothiazole-4-carboxylate Schiff Bases: These compounds have diverse therapeutic roles, including antibacterial, antifungal, and anti-inflammatory activities.

N-Substituted 2-Aminothiazoles: These derivatives are known for their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 5-methylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, along with its biochemical interactions and potential applications in scientific research.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 171.21 g/mol

- Appearance : White to off-white solid

- Melting Point : ~28 °C

- Boiling Point : ~233 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown effectiveness against:

- Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Fungi :

- Candida albicans

The compound's mechanism includes interaction with bacterial cell wall synthesis enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, leading to inhibition of bacterial growth.

Antioxidant Properties

Emerging research indicates that this compound may possess antioxidant capabilities. These properties are crucial for mitigating oxidative stress in biological systems. However, comprehensive studies are needed to confirm these effects and elucidate the underlying mechanisms.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death, showcasing its potential as a therapeutic agent in cancer treatment. For example, it has been evaluated for antiproliferative activities against human carcinoma cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activities.

- Cell Signaling Modulation : It influences cellular processes by affecting gene expression and metabolic pathways.

Research Applications

This compound has several applications in scientific research:

- Antimicrobial Development : It serves as a lead compound for developing new antimicrobial agents.

- Fluorescent Probes : Derivatives are used in creating fluorescent probes for detecting biothiols in living cells.

- Synthetic Chemistry : Acts as a building block for synthesizing various substituted derivatives, facilitating green chemical synthesis .

Comparative Analysis with Other Thiazole Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-methylthiazole-5-carboxylate | CHNOS | Intermediate in antibiotic synthesis |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | CHBrNOS | Enhanced reactivity due to bromine substitution |

| Ethyl thiazole-4-carboxylic acid | CHNOS | Contains a carboxylic acid group |

The structural specificity of this compound influences its reactivity and biological activity compared to other thiazoles, making it valuable in pharmaceutical and agrochemical applications.

Case Studies and Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Studies : In vitro assays showed that certain thiazole derivatives had IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anticancer properties .

- Oxidative Stress Mitigation : Preliminary findings suggest potential roles in reducing oxidative stress markers, although further investigation is warranted to confirm these effects.

Propiedades

IUPAC Name |

ethyl 5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOLCJGSEPTCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486327 | |

| Record name | Ethyl 5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-26-0 | |

| Record name | Ethyl 5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.